molecular formula C8H10N2O2 B056229 3-Propylpyrazine-2-carboxylic acid CAS No. 113282-87-4

3-Propylpyrazine-2-carboxylic acid

Cat. No.: B056229
CAS No.: 113282-87-4
M. Wt: 166.18 g/mol
InChI Key: KYUSQICLICBNJA-UHFFFAOYSA-N
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Description

Pyrazine-2-carboxylic acid derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. These compounds are characterized by a pyrazine ring substituted with a carboxylic acid group at the 2-position and varying functional groups at the 3-position, which significantly influence their physicochemical and biological properties.

Properties

CAS No.

113282-87-4

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-propylpyrazine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-2-3-6-7(8(11)12)10-5-4-9-6/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

KYUSQICLICBNJA-UHFFFAOYSA-N

SMILES

CCCC1=NC=CN=C1C(=O)O

Canonical SMILES

CCCC1=NC=CN=C1C(=O)O

Synonyms

Pyrazinecarboxylic acid, 3-propyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Alkyl groups (e.g., methyl) increase hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability .
  • Aromatic substituents (e.g., phenyl) raise molecular weight and melting points due to enhanced π-π stacking interactions .
  • Polar groups (e.g., amino, hydroxy) improve solubility in polar solvents but may reduce thermal stability .

Research Findings and Data Gaps

  • Computational Insights: Theoretical studies on 3-aminopyrazine-2-carboxylic acid reveal intramolecular hydrogen bonding, stabilizing its zwitterionic form in solution .
  • Safety Profiles : 3-Methylpyrazine-2-carboxylic acid requires careful handling due to unclassified hazards, while safety data for phenyl and hydroxy analogs remain sparse .
  • Missing Data : Specific parameters for 3-propyl derivatives (e.g., synthetic protocols, bioactivity) are absent in the literature, necessitating further exploration.

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